Dmt-2'fluoro-DG(IB) amidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’Fluoro-DG(IB) Amidite involves several steps, starting from the nucleoside deoxyguanosine. The key steps include:
Protection of the exocyclic amine: The exocyclic amine functions are protected by an isobutyryl group.
Fluorination: Introduction of the fluoro group at the 2’ position.
Dimethoxytrityl (DMT) protection: The 5’ hydroxyl group is protected with a DMT group.
Phosphitylation: The 3’ hydroxyl group is converted to a phosphoramidite using a phosphitylating reagent
Industrial Production Methods
Industrial production of DMT-2’Fluoro-DG(IB) Amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Quality control: Ensuring consistent lot-to-lot purity and performance through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
DMT-2’Fluoro-DG(IB) Amidite undergoes several types of chemical reactions, including:
Substitution reactions: The fluoro group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic reagents: Used in substitution reactions to replace the fluoro group.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions
Major Products
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are used in scientific research and therapeutic applications .
Scientific Research Applications
DMT-2’Fluoro-DG(IB) Amidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides with enhanced stability and resistance to nucleases.
Biology: Employed in RNA interference (RNAi) studies to silence specific genes.
Medicine: Potential therapeutic applications in gene therapy and antiviral treatments.
Industry: Utilized in the production of diagnostic tools and research reagents .
Mechanism of Action
The mechanism of action of DMT-2’Fluoro-DG(IB) Amidite involves its incorporation into oligonucleotides, which then interact with target RNA sequences. The fluoro modification enhances the stability and binding affinity of the oligonucleotides, leading to efficient gene silencing through RNA interference pathways .
Comparison with Similar Compounds
Similar Compounds
DMT-2’Fluoro-dA(bz) Phosphoramidite: Another 2’ fluoro-modified nucleoside used in oligonucleotide synthesis.
DMT-dG(ib) Phosphoramidite: A similar compound without the fluoro modification.
Uniqueness
DMT-2’Fluoro-DG(IB) Amidite is unique due to its 2’ fluoro modification, which provides enhanced metabolic stability and nuclease resistance compared to other nucleosides. This makes it particularly valuable in therapeutic and diagnostic applications .
Properties
CAS No. |
144089-97-4 |
---|---|
Molecular Formula |
C44H53FN7O8P |
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36?,38?,42-,61?/m1/s1 |
InChI Key |
KJFUMXZZVYMQEU-YBLXZTOZSA-N |
SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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